molecular formula C14H25N3O2 B7135876 N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide

Cat. No.: B7135876
M. Wt: 267.37 g/mol
InChI Key: MJGKDEBAFUITME-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide is a synthetic organic compound that features a tert-butyl group, a cyclopropyl group, and a piperazine ring

Properties

IUPAC Name

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-10(13(19)15-14(2,3)4)16-7-8-17(11-5-6-11)12(18)9-16/h10-11H,5-9H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGKDEBAFUITME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCN(C(=O)C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(4-methylpiperazin-1-yl)propanamide
  • N-tert-butyl-2-(4-phenylpiperazin-1-yl)propanamide
  • N-tert-butyl-2-(4-ethylpiperazin-1-yl)propanamide

Uniqueness

N-tert-butyl-2-(4-cyclopropyl-3-oxopiperazin-1-yl)propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

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